molecular formula C15H13NO B12923316 9-(Methoxymethyl)acridine CAS No. 62509-63-1

9-(Methoxymethyl)acridine

Katalognummer: B12923316
CAS-Nummer: 62509-63-1
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: CUJPHEUVFNBIBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Methoxymethyl)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique physical and chemical properties of acridine derivatives make them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 9-(Methoxymethyl)acridine typically involves the reaction of acridine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

9-(Methoxymethyl)acridine undergoes various chemical reactions, including:

Major products formed from these reactions include various acridine derivatives with altered functional groups, which can exhibit different biological activities and properties.

Wirkmechanismus

The mechanism of action of 9-(Methoxymethyl)acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s interaction with DNA and related enzymes is critical to its biological activity.

Vergleich Mit ähnlichen Verbindungen

9-(Methoxymethyl)acridine can be compared with other acridine derivatives, such as:

The uniqueness of this compound lies in its specific functional group, which can influence its biological activity and interactions with biomolecules. The methoxymethyl group can enhance the compound’s solubility and stability, making it a valuable derivative for various applications.

Eigenschaften

CAS-Nummer

62509-63-1

Molekularformel

C15H13NO

Molekulargewicht

223.27 g/mol

IUPAC-Name

9-(methoxymethyl)acridine

InChI

InChI=1S/C15H13NO/c1-17-10-13-11-6-2-4-8-14(11)16-15-9-5-3-7-12(13)15/h2-9H,10H2,1H3

InChI-Schlüssel

CUJPHEUVFNBIBD-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C2C=CC=CC2=NC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.